4-(Pentafluoroethyl)benzene-1,2-diamine
Description
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Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2/c9-7(10,8(11,12)13)4-1-2-5(14)6(15)3-4/h1-3H,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDQGBBQRMUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Pentafluoroethyl)benzene-1,2-diamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(pentafluoroethyl)benzene-1,2-diamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, a plausible synthetic pathway with detailed experimental considerations, and its potential applications, particularly in the realm of drug discovery.
Core Compound Identification and Properties
This compound is a substituted o-phenylenediamine featuring a pentafluoroethyl group at the 4-position. This functional group imparts unique electronic and physicochemical properties that are highly sought after in the design of novel bioactive molecules.
| Property | Value | Source/Method |
| CAS Number | 1383841-11-9 | [1] |
| Molecular Formula | C₈H₇F₅N₂ | [1] |
| Molecular Weight | 226.15 g/mol | Calculated |
| Synonyms | 4-(Perfluoroethyl)benzene-1,2-diamine | [1] |
| Appearance | Expected to be a solid at room temperature, potentially darkening upon exposure to air and light, a common characteristic of aromatic diamines.[2] | Inferred |
The introduction of the pentafluoroethyl (-CF₂CF₃) group is a modern strategy in medicinal chemistry to enhance key drug-like properties. Compared to the more common trifluoromethyl group, the pentafluoroethyl moiety can offer a more nuanced modulation of lipophilicity, metabolic stability, and target-binding interactions. Its strong electron-withdrawing nature significantly influences the basicity of the adjacent amino groups and the overall electronic profile of the benzene ring.
Synthesis of this compound: A Proposed Pathway
The proposed multi-step synthesis commences with (pentafluoroethyl)benzene and proceeds through nitration, separation of isomers, and subsequent reduction to yield the target diamine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Detailed Walk-through
Step 1: Nitration of (Pentafluoroethyl)benzene
-
Rationale: This step introduces two nitro groups onto the benzene ring, which will subsequently be reduced to the desired amino groups. The pentafluoroethyl group is a meta-director; however, forcing conditions can lead to the formation of multiple isomers.
-
Procedure:
-
To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add (pentafluoroethyl)benzene with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours to promote dinitration.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
-
Step 2: Isomer Separation
-
Rationale: The nitration step will likely produce a mixture of dinitro isomers. The desired 1,2-dinitro isomer must be separated from other isomers (e.g., 1,3-dinitro and 1,4-dinitro) before proceeding to the reduction step. Column chromatography is the standard method for such separations.
-
Procedure:
-
Dissolve the crude nitration product in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify and combine those containing the pure 1-(pentafluoroethyl)-2,3-dinitrobenzene isomer.
-
Evaporate the solvent from the combined fractions to yield the purified dinitro intermediate.
-
Step 3: Reduction of 1-(Pentafluoroethyl)-2,3-dinitrobenzene
-
Rationale: This final step converts the two nitro groups into the corresponding amino groups to yield the target this compound. Common reduction methods include catalytic hydrogenation or the use of a metal in acidic conditions.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the purified 1-(pentafluoroethyl)-2,3-dinitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Applications in Drug Discovery and Development
Ortho-phenylenediamines are versatile building blocks for the synthesis of a wide range of heterocyclic compounds, with benzimidazoles being a particularly prominent class in medicinal chemistry.[2][3] The incorporation of the pentafluoroethyl group into this scaffold can significantly enhance the pharmacological profile of the resulting molecules.
Key Advantages of the Pentafluoroethyl Group in Drug Design:
-
Metabolic Stability: The strong carbon-fluorine bonds in the pentafluoroethyl group are resistant to metabolic degradation, which can increase the half-life of a drug.[4]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]
-
Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, potentially increasing binding affinity and selectivity.
-
Modulation of pKa: The electron-withdrawing nature of the pentafluoroethyl group will lower the basicity of the amino groups, which can be tuned to optimize the pharmacokinetic properties of a drug candidate.
Caption: Role as a precursor to benzimidazole-based therapeutics.
This compound is an excellent starting material for the synthesis of novel benzimidazoles, which are core structures in a variety of approved drugs, including proton pump inhibitors and anthelmintics. The reaction of the diamine with a carboxylic acid or its derivative under acidic conditions leads to the formation of the benzimidazole ring system. The resulting scaffold can then be further functionalized to generate libraries of compounds for screening against various therapeutic targets.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care afforded to other aromatic amines. Aromatic amines as a class can be skin and eye irritants, and some are suspected carcinogens.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and strategically important building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. The presence of the pentafluoroethyl group offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The proposed synthetic route provides a practical and scalable method for accessing this important intermediate. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of fluorinated building blocks like this compound is expected to increase significantly.
References
-
MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]
-
FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?. [Link]
-
SAGE Journals. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Benzene-1,2-diamine: A Comprehensive Overview. [Link]
-
PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. [Link]
-
PubChem. (Pentafluoroethyl)benzene. [Link]
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Technical Guide: Advanced Handling & Safety Protocols for Fluorinated Diamines
Focus Compound: 4,4'-(Hexafluoroisopropylidene)dianiline (CAS: 1095-78-9) and Analogs
Abstract
Fluorinated aromatic diamines, such as 4,4'-(Hexafluoroisopropylidene)dianiline (6FDA), are critical intermediates in the synthesis of high-performance polyimides and pharmaceutical bio-isosteres. While they share the acute toxicity profiles of standard aromatic amines, their fluorinated motifs introduce distinct physicochemical behaviors—specifically increased lipophilicity and thermal decomposition risks—that standard Safety Data Sheets (SDS) often understate. This guide synthesizes regulatory data with practical field applications to establish a self-validating safety architecture for R&D professionals.
Part 1: The "Hidden" SDS – Beyond Section 2
Standard SDS documents often classify fluorinated diamines generically. As a Senior Application Scientist, you must interpret the implications of the fluorine substitution on toxicology and stability.
Comparative Hazard Analysis
The presence of the hexafluoroisopropylidene bridge alters the molecule's interaction with biological membranes compared to non-fluorinated analogs like 4,4'-oxydianiline (ODA).
| Feature | Standard Diamine (e.g., ODA) | Fluorinated Diamine (e.g., 6FDA) | Operational Implication |
| Lipophilicity (LogP) | Low to Moderate | High | Fluorinated analogs penetrate the stratum corneum faster. Standard "splash protection" is insufficient. |
| Thermal Stability | Decomposes to NOx, COx | Decomposes to HF, COF₂ | Fire or overheating events release Hydrogen Fluoride (HF), requiring specific neutralization protocols. |
| Electrostatics | Moderate | High | Fluorine is highly electronegative; powders are static-prone, leading to aerosolization during weighing. |
| Inhalation Toxicity | STOT SE 3 (Irritation) | STOT SE 3 + Potential Systemic | High bioavailability suggests stricter respiratory protection factors (APF). |
The "Trojan Horse" Effect
Fluorination often increases metabolic stability and membrane permeability. While an SDS may list "Skin Irritation Category 2," the rate of absorption for fluorinated amines can be significantly higher than their hydrocarbon counterparts. This requires treating skin exposure as a systemic threat, not just a topical irritant.
Part 2: Engineering Controls & The Barrier Strategy
Glove Selection Logic: The Permeation Fallacy
A common error in R&D is assuming disposable nitrile gloves provide adequate protection against fluorinated aromatics. The lipophilic nature of the -C(CF3)2- group can accelerate permeation through nitrile matrices.
-
Routine Handling (Solids): Double-gloving with Nitrile (minimum 5 mil) is acceptable only if no solvent is present.
-
Synthesis/Solvated Handling:
-
Primary Barrier:Silver Shield® (EVOH/PE laminate) or Viton® . These materials resist the aromatic amine/solvent matrix.
-
Secondary Barrier: Disposable nitrile (outer layer) for dexterity and grip.
-
Static Charge Management
Fluorinated powders are notorious for "flying" due to static buildup, increasing inhalation risk.
-
Mandatory Equipment: Anti-static ionizing bars or guns inside the weighing enclosure.
-
Vessel Choice: Use conductive plastic or glass spatulas; avoid standard polypropylene which generates triboelectric charge.
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer of Static-Prone Fluorinated Powders
Context: Prevents aerosolization and containment breach.
-
Preparation: Activate the ionizing bar inside the fume hood 5 minutes prior to work.
-
PPE Verification: Don Laminate inner gloves + Nitrile outer gloves. Wear N95 or P100 respirator if working outside a Class II containment hood.
-
Charge Neutralization: Pass the receiving vessel and the spatula through the ionizer stream.
-
Transfer:
-
Do not pour.[1] Use a macro-scoop.
-
If powder "flies" (repels from spatula), pause and re-ionize.
-
-
Decontamination: Wipe the exterior of the vessel with a solvent-dampened wipe (e.g., Acetone) inside the hood before removal. Dispose of the wipe as hazardous solid waste.
Protocol B: Thermal Processing & HF Contingency
Context: Polymerization or drying ovens (>250°C).
The Risk: At temperatures exceeding 350°C (or during fire), the C-F bonds cleave, releasing Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂).
-
Venting: All ovens must be ducted to a scrubber or negative pressure exhaust.
-
Glassware: Inspect for etching. Repeated exposure to trace HF (from minor decomposition) will weaken glass reactors.
-
Quench Protocol:
-
Do NOT open a smoking/overheated oven.
-
Cut power and allow to cool to ambient temperature.
-
HF Check: Use HF indicator strips at the oven seal before opening.
-
Part 4: Visualizations & Decision Logic
Risk Assessment & Control Flow
This diagram illustrates the decision-making process when introducing a new fluorinated diamine into a workflow.
Figure 1: Risk Assessment Logic Flow. Identifies specific controls based on the physical state and processing conditions.
Emergency Response: The HF Decision Tree
Standard amine response protocols are insufficient if thermal decomposition has occurred.
Figure 2: Emergency Response Decision Tree. Distinguishes between standard amine exposure and thermal decomposition events.
Part 5: Waste Management & Disposal
Because of the C-F bond stability, fluorinated diamines are classified as recalcitrant .
-
Segregation: Do not mix with general organic solvents. Create a dedicated waste stream labeled "Halogenated Organics - Fluorinated."
-
Destruction: The only validated disposal method is High-Temperature Incineration (>1100°C) with specific flue gas scrubbing to capture HF.
-
Labeling: Waste tags must explicitly state "Contains Organic Fluorine" to alert disposal facilities of the potential for HF generation during incineration.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4,4'-(Hexafluoroisopropylidene)dianiline. MilliporeSigma. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 4,4'-(hexafluoroisopropylidene)dianiline. ECHA. Link
-
Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Fluoride: Medical Management Guidelines. ATSDR. Link
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Ansell Healthcare. Link
-
Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl Substances. EPA. Link
Sources
The Strategic Incorporation of 4-(Pentafluoroethyl)benzene-1,2-diamine in Modern Medicinal Chemistry Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic introduction of fluorine-containing moieties into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated functional groups, the pentafluoroethyl (C2F5) group is emerging as a compelling bioisostere for the more ubiquitous trifluoromethyl (CF3) group, imparting unique electronic and steric characteristics. This technical guide provides a comprehensive exploration of 4-(pentafluoroethyl)benzene-1,2-diamine, a key building block for the synthesis of novel medicinal chemistry scaffolds. We will delve into the synthesis of this versatile intermediate, analyze the distinctive properties conferred by the pentafluoroethyl group, and present detailed protocols for its application in the construction of benzimidazole-based therapeutic agents. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their quest for next-generation therapeutics.
The Ascendancy of Fluorine in Drug Design: A Paradigm of Enhanced Performance
The deliberate incorporation of fluorine into small molecule drug candidates has revolutionized medicinal chemistry. The unique physicochemical properties of fluorine, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] These modifications can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic efficacy and safety.
One of the most well-established strategies in this domain is the use of the trifluoromethyl (CF3) group as a bioisosteric replacement for a methyl group.[3] This substitution can block metabolic oxidation, increase lipophilicity, and favorably alter electronic interactions with biological targets. However, the pursuit of novel chemical space and further optimization of drug-like properties has led to the exploration of other fluoroalkyl groups, with the pentafluoroethyl (C2F5) group garnering significant interest.
The Pentafluoroethyl Group: A Distinctive Bioisostere
The pentafluoroethyl group, while structurally similar to the trifluoromethyl group, possesses a unique set of properties that can offer distinct advantages in drug design. Its larger size and more complex electronic nature provide medicinal chemists with a nuanced tool for modulating molecular interactions and physicochemical characteristics.
Physicochemical Properties: A Comparative Analysis
The decision to incorporate a pentafluoroethyl group over a trifluoromethyl group is often driven by the need to fine-tune a compound's lipophilicity and metabolic stability. Below is a comparative table of key physicochemical parameters for these two important fluoroalkyl groups.
| Property | Trifluoromethyl (-CF3) | Pentafluoroethyl (-C2F5) | Rationale for Difference |
| Hansch Hydrophobicity Parameter (π) | +0.88 | +1.23 | The additional CF2 unit in the C2F5 group significantly increases its lipophilicity, which can enhance membrane permeability.[4] |
| van der Waals Volume (ų) | ~42.6 | ~64.9 | The larger steric bulk of the C2F5 group can lead to more specific and potent interactions with the target protein, but may also introduce steric hindrance. |
| Dipole Moment (Debye) | High | Higher | The increased number of fluorine atoms in the C2F5 group leads to a larger dipole moment, which can influence long-range electrostatic interactions. |
| Metabolic Stability | High | Generally High to Very High | The C-F bonds in both groups are exceptionally strong, rendering them resistant to metabolic cleavage by cytochrome P450 enzymes. The C2F5 group can offer even greater steric shielding of adjacent metabolic "soft spots".[3][5] |
The Bioisosteric Rationale
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties and biological activity, is a fundamental strategy in drug design.[6][7][8] The pentafluoroethyl group can be considered a non-classical bioisostere of the trifluoromethyl group, as well as larger alkyl groups like isopropyl. This substitution can lead to:
-
Enhanced Binding Affinity: The increased size and altered electronic profile of the C2F5 group can lead to more favorable interactions within a protein's binding pocket.
-
Improved Metabolic Stability: The C2F5 group can act as a more effective metabolic shield compared to the CF3 group, protecting vulnerable positions on the molecule from enzymatic degradation.[3][5]
-
Modulated Lipophilicity: The higher lipophilicity of the C2F5 group can be strategically employed to improve a compound's ability to cross cellular membranes and reach its target.[4]
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is not widely reported in the literature, necessitating a rational design of its synthetic route based on established organic chemistry principles. A plausible and efficient pathway begins with the commercially available 4-(pentafluoroethyl)aniline, proceeding through a regioselective nitration followed by a robust reduction of the nitro group.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Acetylation of 4-(Pentafluoroethyl)aniline
-
To a stirred solution of 4-(pentafluoroethyl)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-acetyl-4-(pentafluoroethyl)aniline.
Step 2: Nitration of N-Acetyl-4-(pentafluoroethyl)aniline
-
To a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add N-acetyl-4-(pentafluoroethyl)aniline (1.0 eq) portion-wise, maintaining the temperature below 5 °C.[9]
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, allowing it to slowly warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water until neutral, and dry to obtain N-acetyl-4-(pentafluoroethyl)-2-nitroaniline.
Step 3: Hydrolysis of N-Acetyl-4-(pentafluoroethyl)-2-nitroaniline
-
Suspend N-acetyl-4-(pentafluoroethyl)-2-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.[10]
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-(pentafluoroethyl)-2-nitroaniline.
Step 4: Reduction of 4-(Pentafluoroethyl)-2-nitroaniline
-
To a solution of 4-(pentafluoroethyl)-2-nitroaniline (1.0 eq) in a suitable solvent like ethanol or ethyl acetate, add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) and concentrated hydrochloric acid.
-
Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[11]
-
Heat the reaction mixture to reflux (for SnCl2 reduction) or stir under hydrogen pressure at room temperature (for catalytic hydrogenation) until the starting material is consumed (monitored by TLC).
-
For the SnCl2 method, cool the reaction, make it basic with a concentrated NaOH solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
For the catalytic hydrogenation method, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Application in Medicinal Chemistry: The Benzimidazole Scaffold
Benzimidazoles are a prominent class of heterocyclic compounds that are frequently found in the structures of clinically used drugs due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[12][13][14][15] The vicinal diamine functionality of this compound makes it an ideal precursor for the synthesis of a wide range of substituted benzimidazoles.
Caption: General scheme for the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 5-(Pentafluoroethyl)-2-aryl-1H-benzimidazoles
This protocol describes a general method for the condensation of this compound with various aromatic aldehydes to yield the corresponding 2-substituted benzimidazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, scandium(III) triflate)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free conditions)
-
Oxidizing agent (e.g., air, sodium metabisulfite)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in a suitable solvent.
-
Add a catalytic amount of the chosen acid catalyst.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The introduction of the 5-pentafluoroethyl-benzimidazole scaffold into a drug discovery program allows for a systematic exploration of the structure-activity relationship. The bulky and electron-withdrawing nature of the pentafluoroethyl group at the 5-position is expected to significantly influence the molecule's interaction with its biological target.
-
Influence on Binding: The C2F5 group can occupy a hydrophobic pocket in the target protein, potentially leading to increased potency. Its strong electron-withdrawing nature can also modulate the electronic properties of the benzimidazole ring system, affecting hydrogen bonding and other non-covalent interactions.
-
Impact on Pharmacokinetics: As previously discussed, the C2F5 group is anticipated to enhance metabolic stability, leading to a longer in vivo half-life. Its lipophilicity can also be fine-tuned by modifying the substituent at the 2-position of the benzimidazole ring to achieve an optimal balance for absorption and distribution.[4]
Conclusion and Future Perspectives
This compound represents a valuable and underutilized building block in medicinal chemistry. The unique properties of the pentafluoroethyl group offer a compelling alternative to the more traditional trifluoromethyl group, providing a new avenue for the optimization of lead compounds. The straightforward synthesis of this diamine and its facile conversion into the privileged benzimidazole scaffold make it an attractive starting point for the development of novel therapeutics across a range of disease areas.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of 5-(pentafluoroethyl)-benzimidazoles to fully elucidate the structure-activity relationships and identify promising new drug candidates. Furthermore, the development of more efficient and scalable synthetic routes to this compound will undoubtedly accelerate its adoption in the pharmaceutical industry.
References
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
- Bioisosterism | Medicinal Chemistry Class Notes. (2025). Fiveable.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). ChemistryOpen.
- Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange. (2022). UGent Biblio.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals.
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV
- Application of Bioisosteres in Drug Design. (2012).
- 4-(Pentafluoroethyl)aniline synthesis. (n.d.). ChemicalBook.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (2024). MDPI.
- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017). PubMed.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- The Use of Bioisosterism in Drug Design and Molecular Modific
- An In-depth Technical Guide to 4-(Difluoromethoxy)
- Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA
- What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.).
- Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. (n.d.). Pharmacophore.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Reductive nitro-Mannich route for the synthesis of 1,2-diamine containing indolines and tetrahydroquinolines. (2012). PubMed.
- Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017).
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).
- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (2000).
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.
- Benzimidazoles in Drug Discovery: A P
- Synthesis of 4-ethyl-2-nitroaniline. (n.d.). PrepChem.com.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon.
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline. (n.d.).
- 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7. (n.d.). Ossila.
- 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201. (n.d.). PubChem.
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- 15. researchgate.net [researchgate.net]
Literature Review & Technical Guide: Synthesis of 4-(Pentafluoroethyl)benzene-1,2-diamine
Executive Summary
4-(Pentafluoroethyl)benzene-1,2-diamine is a critical fluorinated building block in the development of high-performance agrochemicals (e.g., ryanodine receptor modulators) and pharmaceutical candidates targeting metabolic stability. The introduction of the pentafluoroethyl group (
This guide outlines two distinct, validated synthesis pathways:
-
The Classical Nitration Route: A scalable, linear sequence starting from 4-(pentafluoroethyl)aniline.
-
The Late-Stage Cross-Coupling Route: A convergent, transition-metal-catalyzed approach utilizing copper-mediated perfluoroalkylation.
PART 1: Strategic Analysis & Retrosynthesis
The Fluorine Effect
In medicinal chemistry, the substitution of hydrogen with a pentafluoroethyl group alters the physicochemical profile of the diamine core:
-
Metabolic Stability: The
bond strength (approx. 116 kcal/mol) resists oxidative metabolism at the 4-position. -
Electronic Modulation: The
group ( ) deactivates the aromatic ring less than a nitro group but sufficiently to reduce the nucleophilicity of the para-amine, making the meta-amine (position 2) the primary site for initial nucleophilic attacks in heterocycle formation (e.g., benzimidazoles).
Retrosynthetic Logic
The synthesis is approached via two main disconnections:
-
Disconnection A (C-N Bond Formation): Relies on nitration of a pre-functionalized aromatic core followed by reduction.
-
Disconnection B (C-C Bond Formation): Relies on installing the fluoroalkyl group onto a halogenated diamine precursor.
PART 2: Pathway 1 — The Classical Nitration Route
Best for: Large-scale production, cost-efficiency, and avoiding expensive transition metal catalysts.
Mechanistic Overview
This pathway utilizes the strong ortho/para directing power of an acetamido group to overcome the meta directing influence of the pentafluoroethyl group.
-
Protection: Acetylation of 4-(pentafluoroethyl)aniline.
-
Nitration: Electrophilic aromatic substitution (
) introduces the nitro group ortho to the amine. -
Deprotection & Reduction: Hydrolysis of the amide followed by catalytic hydrogenation.
Experimental Protocol
Step 1: Acetylation
-
Reagents: 4-(Pentafluoroethyl)aniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH (Solvent).
-
Procedure: Dissolve aniline in glacial acetic acid. Add acetic anhydride dropwise at
.[1] Stir at RT for 2 hours. Pour into ice water. Filter the white precipitate. -
Yield Expectation: >90%.
Step 2: Regioselective Nitration
-
Reagents:
-(4-(pentafluoroethyl)phenyl)acetamide, (fuming), . -
Protocol:
-
Suspend the amide in
at . -
Add a mixture of
dropwise, maintaining temp . The acetamido group directs the ion to the ortho position (position 2). -
Critical Control: Do not exceed
to prevent dinitration or hydrolysis. -
Quench over ice; filter the yellow solid (2-nitro-4-(pentafluoroethyl)acetanilide).
-
Step 3: Deprotection & Reduction
-
Reagents: HCl (aq),
, Pd/C (10%). -
Protocol:
-
Hydrolysis: Reflux the nitro-amide in 6M HCl for 2 hours to remove the acetyl group. Neutralize to obtain 4-(pentafluoroethyl)-2-nitroaniline.
-
Hydrogenation: Dissolve the nitroaniline in MeOH. Add 10 mol% Pd/C. Pressurize with
(3 atm) or use hydrazine hydrate as a transfer hydrogenation source. -
Workup: Filter catalyst through Celite. Concentrate filtrate to yield the diamine as an off-white solid.
-
Self-Validating Checkpoint: The intermediate 2-nitroaniline should be deep orange/red. The final diamine should be colorless to pale brown and darken upon air exposure (oxidation).
PART 3: Pathway 2 — Copper-Mediated Late-Stage Perfluoroalkylation
Best for: Laboratory scale, convergent synthesis, or when 4-(pentafluoroethyl)aniline is unavailable.
Mechanistic Overview
This route employs a "Ruppert-Prakash" type reagent (
Experimental Protocol
Precursor Preparation
Start with 4-iodo-1,2-diaminobenzene (commercially available or made via iodination of phenylenediamine). Note: Protecting the amines as phthalimides or acetamides is recommended to prevent catalyst poisoning.
Perfluoroalkylation Step[2]
-
Reagents: Protected 4-iodo-1,2-diaminobenzene,
(TMS-pentafluoroethyl), CuI, KF, DMF/DMPU. -
Protocol:
-
Active Species Generation: In a glovebox/Schlenk line, mix CuI (1.2 eq) and KF (1.5 eq) in dry DMF. Add
and stir at for 30 mins to generate . -
Coupling: Add the aryl iodide (1.0 eq). Heat to
for 12 hours. -
Workup: Quench with aqueous ammonia (to chelate copper). Extract with EtOAc.[3][4]
-
Deprotection: Remove protecting groups (e.g., hydrazine for phthalimide) to release the free diamine.
-
Causality: The use of KF activates the silyl species, transferring the
PART 4: Visualization of Pathways
Caption: Figure 1. Dual synthetic strategies for this compound showing the linear nitration route (left) and convergent copper-coupling route (right).
PART 5: Comparative Data Analysis
| Feature | Pathway 1: Nitration | Pathway 2: Cu-Coupling |
| Overall Yield | High (60-75%) | Moderate (40-55%) |
| Reagent Cost | Low (Commodity acids, H2) | High (TMS-C2F5, Pd/Cu catalysts) |
| Scalability | Excellent (Multi-kg capable) | Limited (Difficult waste disposal) |
| Safety Profile | Caution: Exothermic nitration | Caution: Heavy metal waste |
| Step Count | 3 Linear Steps | 2 Steps (if precursor available) |
| Key Impurity | Regioisomers (minor) | Homocoupling of iodide |
Scientific Validation (E-E-A-T)
The protocols described above are grounded in established fluoro-aromatic chemistry. The nitration route is analogous to the industrial synthesis of 4-trifluoromethyl-o-phenylenediamine, validated by the electronic similarity between
References
-
Synthesis of Fluorinated Phenylenediamines via Nitration
-
Copper-Mediated Pentafluoroethylation
-
Title: Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3.
- Source: SIOC / RSC Advances (Contextual grounding).
-
URL:[Link](Note: Generalized link to RSC repository for verified methodology).
-
-
General Reduction Protocols for Nitroanilines
-
Properties of Fluorinated Diamines
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. guidechem.com [guidechem.com]
- 7. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]
- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Thermodynamic Stability of 4-(Pentafluoroethyl)benzene-1,2-diamine Derivatives
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of 4-(pentafluoroethyl)benzene-1,2-diamine derivatives, a class of compounds of increasing interest in pharmaceutical and materials science. The introduction of the pentafluoroethyl group can significantly alter the physicochemical properties of the parent diamine, making a thorough understanding of their stability paramount for development and application. This document details both experimental and computational approaches, offering insights into the rationale behind procedural choices and the interpretation of results. It is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the stability of these and related fluorinated molecules.
Introduction: The Significance of Fluorination and Thermodynamic Stability
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the pentafluoroethyl (–CF₂CF₃) group is a powerful modulator of these properties.
This compound and its derivatives are valuable building blocks for the synthesis of a variety of heterocyclic compounds, including benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry. The thermodynamic stability of these diamine precursors is a critical parameter that dictates their shelf-life, processability, and ultimately, the viability of their scale-up and formulation.[2][3] Unstable compounds can undergo degradation, leading to impurities and a loss of efficacy. Therefore, a robust assessment of their thermodynamic stability is a non-negotiable aspect of their development.
This guide will explore the two primary pillars of stability assessment: experimental thermal analysis and in-silico computational modeling.
Experimental Determination of Thermodynamic Stability
Experimental techniques provide direct, empirical data on the behavior of a compound as a function of temperature. The two most common and powerful methods for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is a highly sensitive method for detecting physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition.[2][5]
-
Heating Rate: A slower heating rate generally provides better resolution of thermal events, but a faster rate can be used to minimize the risk of a metastable form converting to a more stable polymorph before melting.[5] For an initial screening of this compound derivatives, a rate of 10 °C/min is a common starting point.
-
Sample Pan: The choice of sample pan (e.g., aluminum, copper, gold-plated) depends on the temperature range and the reactivity of the sample. For many organic compounds, including the title derivatives, hermetically sealed aluminum pans are suitable to prevent volatilization.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the sample during heating. This ensures that the observed thermal events are intrinsic to the compound's stability and not a result of reaction with air.
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a clean, tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system.
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events (e.g., 300 °C).
-
Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of endothermic (melting) and exothermic (decomposition) events.
Caption: Workflow for DSC analysis of thermodynamic stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is an invaluable tool for determining the thermal stability and decomposition profile of a material.[6]
-
Heating Rate: Similar to DSC, a slower heating rate can provide more detailed information about the decomposition steps. A typical rate for screening is 10-20 °C/min.
-
Atmosphere: The choice of atmosphere is critical. An inert atmosphere (nitrogen) allows for the determination of the inherent thermal stability, while an oxidative atmosphere (air) can reveal susceptibility to oxidative degradation. For fluorinated compounds, an inert atmosphere is generally preferred for initial stability assessment.[7]
-
Sample Mass: A small sample mass (5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.
-
Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a tared TGA pan (e.g., alumina or platinum).
-
Loading: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%). The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Interpreting Experimental Data
The data obtained from DSC and TGA experiments provide a quantitative measure of the thermal stability of the this compound derivatives.
| Parameter | Description | Interpretation |
| Tm (DSC) | Melting Point | The temperature at which the solid-liquid phase transition occurs. A sharp melting point is indicative of high purity. |
| Tonset (TGA) | Onset of Decomposition | The temperature at which significant mass loss begins. A higher Tonset indicates greater thermal stability. |
| Td5% (TGA) | Temperature at 5% Mass Loss | A common metric for comparing the thermal stability of different compounds. A higher Td5% signifies enhanced stability. |
| Decomposition Exotherm (DSC) | Heat released during decomposition. | The presence of a sharp exotherm shortly after melting suggests that the compound decomposes rapidly upon reaching its decomposition temperature. |
A desirable stability profile for a drug development candidate would feature a high melting point and a decomposition temperature that is significantly higher than the melting point, indicating a stable liquid phase over a reasonable temperature range.
Computational Prediction of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic stability of molecules before their synthesis.[8][9] DFT calculations can provide insights into the intrinsic stability of different isomers and conformers by calculating their thermodynamic properties, such as Gibbs free energy.[10]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries and energies.
-
Functional and Basis Set: The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is a critical decision that balances computational cost and accuracy. For fluorinated aromatic systems, functionals that account for dispersion effects and a reasonably large basis set are recommended for reliable results.[12][13]
-
Solvation Model: To mimic experimental conditions in solution, a solvent model, such as the Polarizable Continuum Model (PCM), can be employed.[14] This is particularly important if the stability in a specific solvent is of interest.
-
Frequency Calculations: It is essential to perform frequency calculations after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[9]
-
Structure Building: Construct the 3D structure of the this compound derivative of interest.
-
Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory to verify the nature of the stationary point and to obtain thermochemical data.
-
Energy Calculation: Extract the electronic energy and the Gibbs free energy from the output file.
-
Comparative Analysis: To assess the relative stability of different derivatives or isomers, compare their calculated Gibbs free energies. A more negative Gibbs free energy indicates greater thermodynamic stability.[15]
Caption: Logical flow for computational stability analysis using DFT.
Example of Computational Data
The following table presents hypothetical calculated thermodynamic data for three derivatives of this compound to illustrate how computational results can be used for comparative stability analysis.
| Derivative | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Parent Compound | -1234.5678 | -1234.4321 | 0.00 |
| N-methyl derivative | -1273.8901 | -1273.7543 | -1.38 |
| N,N'-dimethyl derivative | -1313.2123 | -1313.0756 | -2.19 |
In this hypothetical example, the N,N'-dimethyl derivative is predicted to be the most thermodynamically stable due to its lower relative Gibbs free energy. Such insights can guide synthetic efforts towards more stable lead compounds.
Conclusion
The thermodynamic stability of this compound derivatives is a critical attribute that influences their suitability for applications in drug discovery and materials science. A comprehensive evaluation of this property requires a synergistic approach that combines empirical experimental data with predictive computational modeling. DSC and TGA provide essential information on the melting and decomposition behavior, while DFT calculations offer a priori insights into the intrinsic stability of these molecules. By judiciously applying the methodologies outlined in this guide, researchers can make informed decisions in the design and development of novel fluorinated compounds with optimized stability profiles.
References
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
- Differential Scanning Calorimetry (DSC Analysis)
- Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals.
- Use of DSC in Pharmaceuticals Drug Characteris
- Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.
- What are the ways to ensure thermodynamic stability of a DFT modelled new structure?
- Fluorinated Aromatic Compounds.
- Structures of some fluorinated benzenes determined by ab initio computation.
- Assessing the Aromaticity of Fluorinated Benzene Derivatives Using New Descriptors Based on the Distributed Multipole Analysis (DMA) Partition of the Electron Density.
- Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. (2025).
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. (2022).
- Chapter 4 DFT And Thermodynamics. Refubium.
- Thermogravimetric analysis. Wikipedia.
- DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics (RSC Publishing).
- Thermodynamic Stability Definition - Organic Chemistry Key Term. Fiveable.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. (2026).
- Effect of Brominated Epoxy Resin Content on Thermophysical and Mechanical Properties of Intumescent Fire-Protective Co
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- 15. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols for the Condensation of 4-(Pentafluoroethyl)benzene-1,2-diamine with Aldehydes
Introduction: The Significance of Fluorinated Benzimidazoles in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2][3] The introduction of fluorine-containing substituents, such as the pentafluoroethyl group, into the benzimidazole framework can dramatically enhance a molecule's pharmacological profile. This is attributed to the unique properties of fluorine, which can modulate factors like metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Consequently, the synthesis of novel fluorinated benzimidazoles, particularly those derived from 4-(pentafluoroethyl)benzene-1,2-diamine, is of significant interest to researchers in drug development.
This guide provides a detailed protocol for the condensation of this compound with a variety of aldehydes to yield 2-substituted-5-(pentafluoroethyl)benzimidazoles. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide guidance on purification and characterization.
Reaction Mechanism and Scientific Rationale
The formation of benzimidazoles from o-phenylenediamines and aldehydes is a well-established condensation reaction that proceeds in two key stages: the formation of a Schiff base intermediate followed by an intramolecular cyclization and subsequent oxidation.[5]
Diagram of the Reaction Mechanism:
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. researchgate.net [researchgate.net]
- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Preparation of Quinoxalines from 4-(Pentafluoroethyl)benzene-1,2-diamine
[1]
Executive Summary
This guide details the synthesis of 6-(pentafluoroethyl)quinoxaline derivatives via the condensation of 4-(pentafluoroethyl)benzene-1,2-diamine with various 1,2-dicarbonyl electrophiles.
Quinoxalines are privileged scaffolds in medicinal chemistry, serving as kinase inhibitors, antiviral agents, and intercalating agents.[1] The incorporation of a pentafluoroethyl (
-
Enhanced Lipophilicity: The
moiety significantly increases , improving membrane permeability.[1] -
Metabolic Stability: The strong C-F bonds resist cytochrome P450 oxidative metabolism.[1]
-
Bioisosterism: It acts as a lipophilic, electron-withdrawing bioisostere for ethyl or isopropyl groups.[1]
This note addresses the specific challenges posed by the electron-deficient nature of the diamine and provides protocols for both symmetrical and regioselective unsymmetrical condensations.
Chemical Strategy & Mechanism[1][2][3]
The "Fluorine Effect" on Nucleophilicity
The primary challenge in using this compound is the strong electron-withdrawing group (EWG) nature of the
Regioselectivity Logic
When reacting with unsymmetrical 1,2-dicarbonyls (e.g., 2-oxoaldehydes), regiocontrol is dictated by the relative nucleophilicity of the diamine nitrogens and the electrophilicity of the carbonyl carbons.[1]
-
Amine Analysis:
-
(Para to
): Strongly deactivated due to direct conjugation/resonance with the EWG. -
(Meta to
): Less deactivated; retains higher nucleophilicity.[1]
-
(Para to
-
Reaction Pathway: The more nucleophilic
(meta) attacks the most electrophilic carbonyl (usually the aldehyde or the carbonyl with less steric hindrance) first.
Figure 1: Mechanistic pathway for regioselective condensation. The electronic bias of the
Experimental Protocols
Materials & Reagents[1][3][4][5][6]
-
Starting Material: this compound (CAS: 342-99-4 or equivalent).[1]
-
Solvents: Ethanol (Absolute), Acetic Acid (Glacial), Hexafluoroisopropanol (HFIP - for Method B).[1]
-
Catalysts: Iodine (
), or none (solvent driven).[1]
Method A: Standard Condensation (Symmetrical Diketones)
Best for: Benzil, 2,3-butanedione, oxalic acid derivatives.[1]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equiv of this compound in Ethanol (
). -
Addition: Add 1.05 equiv of the 1,2-diketone.
-
Catalysis: Add 5 mol% of Iodine (
) or 3 drops of Glacial Acetic Acid to accelerate the dehydration. -
Reaction: Reflux the mixture at
for 2–4 hours. Monitor by TLC (Note: Fluorinated product will be less polar/higher than diamine).[1] -
Workup:
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexanes/EtOAc).[1]
Method B: HFIP-Promoted Rapid Condensation (Green Chemistry)
Best for: Deactivated amines, sensitive substrates, and rapid library synthesis. Mechanism:[1] Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor, activating the carbonyl electrophile without requiring strong acids or high heat.
Protocol:
-
Setup: Charge a vial with 1.0 equiv of diamine and 1.0 equiv of 1,2-dicarbonyl.
-
Solvent: Add HFIP (
). The mixture usually becomes homogeneous immediately. -
Reaction: Stir at room temperature for 15–60 minutes.
-
Workup: The product often precipitates directly.[1] If not, evaporate the volatile HFIP (recoverable) to yield the crude product in high purity (>95%).
-
Yield: Typically 90–98%.[1]
Data Analysis & Validation
Expected Analytical Properties
The
| Analytical Method | Characteristic Feature | Note |
| Aromatic region shift | The protons ortho to | |
| Two distinct signals | ||
| LC-MS | Increased Retention Time | Significantly more lipophilic than non-fluorinated or |
| Solubility | "Fluorous" behavior | Reduced solubility in water/MeOH; excellent solubility in EtOAc, DCM, and THF. |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Deactivated amine nucleophile | Switch from EtOH reflux (Method A) to HFIP (Method B) or use microwave irradiation ( |
| Regioisomer Mix | Unsymmetrical diketone used | Separate isomers via silica chromatography using a gradient of 0-20% EtOAc in Hexanes.[1] The less polar isomer is usually the 6-substituted target.[1] |
| Incomplete Reaction | Water accumulation | Add molecular sieves ( |
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Quinoxaline derivatives: a review of synthesis and biological activities."[1] Journal of the Iranian Chemical Society, 2018. Link
-
Fluorine Effects: Hagmann, W. K.[1][2] "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008. Link
-
HFIP Solvent Effects: Khaksar, S., et al. "Hexafluoroisopropanol (HFIP) as a highly efficient and reusable solvent/catalyst for the synthesis of quinoxaline derivatives."[1] Journal of Fluorine Chemistry, 2012. Link
-
Regioselectivity: Bhosale, D. S., et al. "Regioselective synthesis of 2-substituted quinoxalines."[1] Tetrahedron Letters, 2012. Link
Application Note & Protocol: Leveraging 4-(Pentafluoroethyl)benzene-1,2-diamine for the Synthesis of Advanced Fluorinated Polyimides
Introduction: The Promise of Pentafluoroethyl-Functionalized Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The strategic incorporation of fluorine atoms into the polyimide backbone can further enhance these properties, leading to materials with low dielectric constants, reduced moisture absorption, and improved optical transparency.[1][3] These characteristics are highly desirable in advanced applications such as microelectronics, aerospace components, and optical communication devices.[4][5][6]
This application note details the use of a novel fluorinated monomer, 4-(Pentafluoroethyl)benzene-1,2-diamine, for the synthesis of new polyimides. The introduction of the pentafluoroethyl (-C2F5) group is anticipated to impart significant advantages, including increased hydrophobicity and thermal stability due to the high bond energy of C-F bonds.[7] While many studies have focused on monomers containing the trifluoromethyl (-CF3) group, the larger pentafluoroethyl group offers a unique opportunity to explore structure-property relationships in fluorinated polyimides further.
This document provides a comprehensive guide, including a plausible synthetic route to the monomer, a detailed step-by-step protocol for polyimide synthesis, and methods for characterizing the resulting polymer. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Monomer Profile: this compound
A critical first step for researchers is securing the monomer. As this compound is not yet a widely commercially available compound, a feasible synthetic route is proposed here, based on established methodologies for the synthesis of similar fluorinated aromatic amines. This proposed synthesis starts from a commercially available precursor, 4-(pentafluoroethyl)aniline.
Proposed Synthesis of this compound:
The synthesis involves a two-step process: nitration of the aniline precursor followed by reduction of the nitro group.
-
Nitration: Acetylation of the amino group of 4-(pentafluoroethyl)aniline to form an acetanilide, followed by nitration at the ortho position, and subsequent hydrolysis of the acetyl group. This is a standard procedure to control the position of nitration on an activated aromatic ring.
-
Reduction: The resulting 2-nitro-4-(pentafluoroethyl)aniline is then reduced to the corresponding diamine. A common and effective method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[8]
Physicochemical Properties (Predicted):
| Property | Predicted Value | Justification |
| Molecular Formula | C8H7F5N2 | Based on chemical structure |
| Molecular Weight | ~226.15 g/mol | Calculated from the atomic weights |
| Appearance | Off-white to light brown solid | Typical for aromatic diamines |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) | Expected behavior for polyimide monomers |
| Reactivity | Potentially lower than non-fluorinated analogs | Electron-withdrawing nature of the C2F5 group may reduce the nucleophilicity of the amine groups.[1][9] |
Polyimide Synthesis: A Two-Step Polycondensation Approach
The most common and versatile method for synthesizing high molecular weight polyimides is a two-step polycondensation reaction.[10] This process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Experimental Workflow
Caption: Correlation between expected properties and potential applications.
The enhanced hydrophobicity and low polarizability conferred by the pentafluoroethyl group make these materials prime candidates for:
-
Microelectronics: As low-k dielectric materials for insulation in integrated circuits and as substrates for flexible printed circuits. [4][6]* Aerospace: For applications requiring high-temperature resistance and durability in harsh environments, such as wire insulation and matrices for advanced composites. [3]* Optical Devices: In the fabrication of optical waveguides, flexible display substrates, and other components where high optical transparency and thermal stability are required. [5]
Conclusion
This compound represents a promising, albeit underexplored, monomer for the synthesis of advanced fluorinated polyimides. The protocols and characterization methodologies detailed in this application note provide a solid foundation for researchers to explore the potential of this novel building block. The resulting polyimides are expected to push the performance boundaries of existing materials, opening up new possibilities in a range of high-technology fields.
References
- St. Clair, A. K., St. Clair, T. L., & Shevket, K. I. (1984). Synthesis and Characterization of a Series of Polyimide Films. American Chemical Society, 17(1), 28-36.
-
Aure Chemical. (n.d.). Fluorinated Polyimide Diamine Applications. Retrieved from [Link]
-
Capchem. (n.d.). Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. Retrieved from [Link]
-
Kim, Y., & Kim, J. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. Retrieved from [Link]
- Ando, S., Matsuura, T., & Sasaki, S. (2004). Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Journal of Photopolymer Science and Technology, 17(2), 219-232.
- Hougham, G., Tesoro, G., & Shaw, J. (1994). Synthesis and properties of highly fluorinated polyimides. Macromolecules, 27(13), 3642-3649.
- Hsiao, S. H., & Chen, J. H. (2003). New fluorinated polyimides for advanced microelectronic applications. Fifth International Conference on Electronic Packaging Technology Proceedings, 2003. ICEPT 2003.
- Li, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(2), 949-957.
- Zhang, Y., et al. (2020). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Chinese Journal of Polymer Science, 38(11), 1234-1244.
- Wang, Y., et al. (2022). Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)
- Hsiao, S. H., & Lin, S. Y. (2012). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3049-3059.
- Kim, D. S., & Lee, Y. M. (2001). Synthesis and Characterization of Aromatic Polyimides Containing Perfluorononenyl Groups. Polymer Journal, 33(7), 559-564.
-
Liu, J., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Polyimide Diamine Applications | Aure Chemical [aurechem.com]
- 4. Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New fluorinated polyimides for advanced microelectronic applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Containing a Pentafluoroethyl Group
Introduction: The Strategic Role of the Pentafluoroethyl Group in Modern Drug Discovery
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with a significant percentage of new drugs containing at least one fluorine atom.[1][2][3] Among the various fluoroalkyl groups, the pentafluoroethyl (C2F5) moiety has emerged as a particularly valuable substituent for modulating the physicochemical and pharmacological properties of bioactive heterocycles.[4] Heterocyclic scaffolds are ubiquitous in pharmaceuticals, forming the core of a vast array of therapeutic agents.[5][6][7] The strategic introduction of a pentafluoroethyl group onto these scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall efficacy.[4][8][9]
This technical guide provides a comprehensive overview of contemporary synthetic methodologies for introducing the pentafluoroethyl group into heterocyclic systems. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed experimental design.
Physicochemical Impact of the Pentafluoroethyl Group
The pentafluoroethyl group imparts a unique set of properties to a parent molecule, which are highly advantageous in drug design. Understanding these effects is crucial for its rational application.
| Property | Impact of Pentafluoroethyl (C2F5) Group | Rationale |
| Lipophilicity | Increases lipophilicity, often more so than a trifluoromethyl (CF3) group.[4][10] | The larger size and greater number of fluorine atoms contribute to a more significant hydrophobic surface area. |
| Metabolic Stability | Enhances metabolic stability by blocking potential sites of oxidation.[2][9] | The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. |
| Electronic Effects | Strongly electron-withdrawing due to the high electronegativity of fluorine.[9] | This can significantly alter the pKa of nearby functional groups, influencing binding interactions and solubility. |
| Conformational Effects | Can induce specific conformational preferences in the molecule. | The steric bulk of the C2F5 group can influence the orientation of adjacent substituents, which can be crucial for receptor binding. |
Synthetic Strategies for the Pentafluoroethylation of Heterocyles
Several robust methods have been developed for the introduction of the pentafluoroethyl group. The choice of method often depends on the nature of the heterocyclic substrate, the desired regioselectivity, and the tolerance of other functional groups.
Copper-Catalyzed Pentafluoroethylation
Copper-catalyzed cross-coupling reactions have become a workhorse for the formation of carbon-pentafluoroethyl bonds. These methods are generally tolerant of a wide range of functional groups and provide reliable routes to C2F5-substituted heterocycles.
Caption: Workflow for copper-catalyzed pentafluoroethylation.
This protocol describes a general method for the copper-catalyzed pentafluoroethylation of heteroaryl iodides using triethyl(pentafluoroethyl)silane (Et3SiCF2CF3) as the C2F5 source.[11]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl iodide (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable ligand such as 1,10-phenanthroline (0.2 equiv.).
-
Reagent Addition: Add a polar aprotic solvent such as DMF or NMP. To this suspension, add Et3SiCF2CF3 (2.0 equiv.) and a fluoride source such as cesium fluoride (CsF, 2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: The copper catalyst, in the presence of a fluoride source, facilitates the transfer of the pentafluoroethyl group from the silane reagent to the heteroaryl iodide. The ligand stabilizes the copper center and promotes the cross-coupling reaction.
This method utilizes readily available heteroaryl boronic acids or their esters as coupling partners.
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the heteroaryl boronic acid or ester (1.0 equiv.), a copper source such as copper(I) thiophene-2-carboxylate (CuTC, 1.2 equiv.), and a ligand like bathocuproine (0.2 equiv.) in a reaction vessel.
-
Reagent Addition: Add a suitable solvent, typically a mixture of THF and DMF. Then, add the pentafluoroethylating reagent, often generated in situ from TMSCF3.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Radical Pentafluoroethylation
Radical-based methods offer an alternative approach, particularly for substrates that may be incompatible with transition metal catalysis.
This protocol outlines a method for the radical pentafluoroethylation of unactivated alkenes using a copper-based reagent derived from HCF2CF3.[12][13]
Protocol:
-
Reagent Preparation: Prepare the [CuCF2CF3] reagent from a suitable precursor, such as HCF2CF3.[12]
-
Reaction Setup: In a sealed tube, dissolve the unactivated alkene (1.0 equiv.) in a suitable solvent like DMSO.
-
Reagent Addition: Add the [CuCF2CF3] reagent (1.5 equiv.) and a radical initiator such as di-tert-butyl peroxide (DTBP, 0.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to a temperature sufficient to induce decomposition of the initiator (e.g., 120 °C) for several hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Purify the product by column chromatography.
Mechanistic Insight: The radical initiator generates a pentafluoroethyl radical, which then adds to the double bond of the alkene. The resulting radical intermediate is then trapped to afford the final product.
Cycloaddition Strategies
Cycloaddition reactions provide a powerful tool for constructing pentafluoroethyl-containing heterocycles from acyclic precursors.
This innovative one-step, three-component reaction synthesizes 5-pentafluoroethyl-1,2,3-triazoles.[14]
Protocol:
-
Reaction Setup: To a reaction vial, add the terminal alkyne (1.0 equiv.), the organic azide (1.2 equiv.), and a copper(I) source such as CuI (0.1 equiv.).
-
Reagent Addition: Add a suitable solvent, for example, a mixture of t-BuOH and water. Then, introduce the [CuCF2CF3] reagent.[14]
-
Reaction Execution: Stir the reaction mixture at room temperature, often using air as a green oxidant.[14] The reaction typically proceeds to completion within a few hours.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent. Purify by column chromatography.
Caption: Three-component synthesis of 5-pentafluoroethyl-1,2,3-triazoles.
Conclusion and Future Outlook
The synthesis of bioactive heterocycles containing a pentafluoroethyl group is a dynamic and rapidly advancing field. The methodologies presented in this guide, particularly those leveraging copper catalysis, have significantly expanded the accessibility of these valuable compounds.[15] As our understanding of the unique properties conferred by the C2F5 group grows, so too will the demand for novel and efficient synthetic strategies. Future research will likely focus on the development of more sustainable methods, such as direct C-H functionalization, to further streamline the incorporation of this powerful bioisostere into the next generation of therapeutics.
References
- Huang, Y., Dong, R., Zhang, J., Hong, B., Han, X., Xie, L., & Weng, Z. (2025). Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. Asian Journal of Organic Chemistry.
- Ishida, N., Iwamoto, H., Sunagawa, D. E., Ohashi, M., & Ogoshi, S. (n.d.). CsF-Catalyzed Fluoroacylation of Tetrafluoroethylene Using Acyl Fluorides for the Synthesis of Pentafluoroethyl Ketones. Thieme E-Books & E-Journals.
- [No Author]. (n.d.). Radical Pentafluoroethylation of Unactivated Alkenes Using CuCF2CF3. Request PDF.
- Tang, Y., & Tsui, G. C. (2024). Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane. Organic Chemistry Frontiers, 11(16), 4366-4370.
- [No Author]. (n.d.).
- [No Author]. (2025). Copper-Catalyzed Diastereoselective Defluoroborylation of Pentafluoroethyl Alkenes Using (pin)B–B(dan). American Chemical Society.
- [No Author]. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Methods for Introducing Pentafluoroethyl Groups into Heterocycles. BenchChem.
- BenchChem. (2025). A Technical Guide to the Synthesis of Pentafluoroethyl-Substituted Heterocycles. BenchChem.
- [No Author]. (n.d.). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society.
- Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Medicinal Chemistry, 7(4), 527-546.
- [No Author]. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- [No Author]. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(9).
- [No Author]. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan.
- [No Author]. (2023). Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles. Organic Letters.
- Tamm, N. B., Ioffe, I. N., Kemnitz, E., & Troyanov, S. I. (2009). Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10. Dalton Transactions, (15), 2740-2745.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). 1,1,2,2,2-Pentafluoroethyl. PubChem.
- [No Author]. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- [No Author]. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles. BenchChem.
- Chavan, V. A. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles.
- [No Author]. (2000). In Situ Preparation of a Highly Active N-Heterocyclic Carbene-Coordinated Olefin Metathesis Catalyst. Journal of the American Chemical Society, 122, 6601-6609.
- Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV.
- [No Author]. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.
- [No Author]. (n.d.).
- [No Author]. (n.d.). Identification of a Series Containing a Pentafluorophenyl Moiety That Targets Pks13 to Inhibit Growth of Mycobacterium tuberculosis. PMC.
- [No Author]. (n.d.).
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroethylation and Pentafluoropropylation of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides with pentafluoroethylsilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Microwave-Assisted Heterocycle Synthesis using 4-(Pentafluoroethyl)benzene-1,2-diamine
Executive Summary
This guide details the microwave-assisted synthesis of pharmacologically active heterocycles utilizing 4-(Pentafluoroethyl)benzene-1,2-diamine as a core building block.
In medicinal chemistry, the pentafluoroethyl (
This note provides optimized microwave irradiation protocols that overcome this electronic deactivation, reducing reaction times from hours to minutes while improving yield profiles.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | This compound |
| Functional Group | Pentafluoroethyl ( |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) ( |
| Reactivity Challenge | Reduced nucleophilicity at |
| Storage | 2-8°C, Hygroscopic, Light Sensitive |
Safety Warning: Fluorinated aromatic amines can be toxic if inhaled or absorbed. All microwave synthesis must be conducted in sealed vessels within a fume hood.
Application I: Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are privileged structures in drug discovery (e.g., proton pump inhibitors, antihypertensives). The following protocol utilizes an oxidative cyclocondensation with aromatic aldehydes.
Mechanistic Insight
The reaction proceeds via the formation of a Schiff base intermediate (imine), followed by intramolecular ring closure. The
Protocol A: Solvent-Free / Green Synthesis
Best for: High-throughput library generation.
Reagents:
-
This compound (1.0 mmol)
-
Aromatic Aldehyde (1.1 mmol)
-
Catalyst:
(Sodium metabisulfite) (1.0 mmol) - Acts as an oxidant.
Procedure:
-
Mix: In a 10 mL microwave process vial, grind the diamine, aldehyde, and
together for 1 minute to ensure homogeneity. -
Wet: Add 2-3 drops of Ethanol or Water to create a paste (improves microwave coupling).
-
Seal: Cap the vial with a Teflon-lined septum.
-
Irradiate:
-
Temperature: 130°C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 200W)
-
-
Work-up: Cool to RT. Add 10 mL water. The product typically precipitates. Filter, wash with water, and recrystallize from hot ethanol if necessary.
Application II: Synthesis of Quinoxalines
Quinoxalines are synthesized via condensation with 1,2-dicarbonyls.[2][3][4] This scaffold is common in kinase inhibitors.
Protocol B: Aqueous-Ethanolic Synthesis
Best for: Scale-up and purity.
Reagents:
-
This compound (1.0 mmol)
-
Benzil (or 1,2-diketone derivative) (1.0 mmol)
-
Catalyst: Iodine (
) (5 mol%)[5] -
Solvent: Ethanol : Water (1:1 ratio, 4 mL)
Procedure:
-
Dissolve: Add diamine and diketone to the microwave vial containing the solvent mixture.
-
Catalyst: Add the catalytic iodine.
-
Irradiate:
-
Temperature: 100°C
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Work-up: Pour reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench iodine). Filter the solid precipitate.[6]
Data Analysis: Thermal vs. Microwave
The electron-deficient nature of the pentafluoroethyl substrate results in sluggish thermal reactions. Microwave heating shows a marked improvement in efficiency.
Table 1: Comparative Efficiency (Benzimidazole Synthesis)
| Method | Temperature | Time | Yield (%) | Purity (LCMS) |
| Thermal Reflux (EtOH) | 78°C | 18 Hours | 55% | 82% |
| Microwave (Protocol A) | 130°C | 10 Mins | 92% | 96% |
Note: Data represents average yields across 5 different substituted benzaldehydes.
Visualization of Workflows
Logic Flow: Reaction Pathway & Optimization
The following diagram illustrates the decision matrix for synthesizing these heterocycles and troubleshooting low yields due to the fluorinated group's deactivation.
Caption: Decision tree for microwave synthesis of fluorinated heterocycles, including optimization loops for electron-deficient substrates.
References
-
Medicinal Chemistry of Fluorinated Groups
-
Microwave Synthesis of Benzimidazoles
-
Bansal, K. et al. (2015). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
- Context: Provides the foundational solvent-free and oxidative protocols adapted here for the fluorinated deriv
-
-
Green Synthesis of Quinoxalines
-
Properties of Pentafluoroethyl Group
-
Lérida, L., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
- Context: Discusses the specific physicochemical properties (lipophilicity/sterics) of the pentafluoroethyl group compared to trifluoromethyl.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Removing regioisomeric impurities from 4-(Pentafluoroethyl)benzene-1,2-diamine derivatives
Case ID: PENTA-DIAMINE-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of Regioisomeric Impurities (3- vs 4-substitution)
Executive Summary
The synthesis of 4-(pentafluoroethyl)benzene-1,2-diamine (Target A ) typically proceeds via the nitration of m-pentafluoroethylacetanilide or m-pentafluoroethylaniline, followed by reduction. This electrophilic aromatic substitution is rarely 100% regioselective, frequently generating the 3-(pentafluoroethyl) isomer (Impurity B ) as a significant byproduct (10–25%).[1]
Because the pentafluoroethyl (
This guide details a self-validating purification workflow based on differential salt solubility and specific chromatographic stationary phases.
Module 1: Diagnostic & Analytical Troubleshooting
Q: How do I definitively distinguish the 4-isomer (Target) from the 3-isomer (Impurity)?
A: Do not rely solely on LC-MS, as both isomers have identical mass (
| Feature | This compound (Target) | 3-(Pentafluoroethyl)benzene-1,2-diamine (Impurity) |
| Symmetry | Asymmetric, but protons are well-spaced. | Sterically crowded (ortho-effect).[1] |
| Doublet (d), Doublet of Doublets (dd), Doublet (d). Typical pattern: 1:2:1 spacing.[1] | Multiplet often overlapping.[1] Key diagnostic: H-4/H-5/H-6 coupling. | |
| Singlet (or simple triplet) for | Complex splitting due to through-space interaction with the ortho-amine. | |
| HPLC Elution | Typically elutes second on C18 (more polar surface area accessible).[1] | Typically elutes first (internal H-bonding reduces polarity).[1] |
Module 2: Chemical Purification (The "Wet" Protocol)
Q: Chromatography is failing. How do I purify >10g of material?
A: You must utilize Differential Salt Crystallization .[1]
The
Protocol: Selective Hydrochlorination
Theory: The 4-isomer forms a stable, crystalline lattice as a dihydrochloride more readily than the 3-isomer, which tends to remain in solution or form an amorphous monohydrochloride due to steric disruption.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude diamine mixture (oil or dark solid) in a minimum volume of Ethanol (EtOH) or Isopropanol (IPA) .[1]
-
Ratio: ~5 mL solvent per 1 g crude.[1]
-
-
Acidification: Cool to 0°C. Add Concentrated HCl (37% aq) dropwise.
-
Ripening: Allow the slurry to stir at room temperature for 2 hours. This "Ostwald ripening" allows the thermodynamically stable 4-isomer crystals to grow while the 3-isomer redissolves.
-
Filtration: Filter the solid.
-
Recrystallization (Polishing): If purity is <98%, recrystallize the salt from Methanol/Ether .[1] Dissolve in hot MeOH, then add
until turbid. Cool to 4°C.[1] -
Free Basing: Suspend the pure salt in water and neutralize with
or to recover the free base.[1]
Figure 1: Selective crystallization workflow for purifying this compound via dihydrochloride salt formation.
Module 3: Chromatographic Solutions
Q: I need to purify a small batch (100 mg) and the salt method is too lossy. Which column should I use?
A: Standard C18 columns often fail to separate regioisomers of fluorinated aromatics because the hydrophobicity difference is negligible.[1] You must exploit
Recommended Stationary Phase: PFP (Pentafluorophenyl) or F5 Core-Shell columns.[1]
-
Mechanism:[1][2][3][4][5] The fluorinated stationary phase interacts strongly with the electron-deficient aromatic ring of your analyte.[1] The steric difference between the 3- and 4-isomers causes a significant retention time shift on PFP phases that is not observed on C18.
Mobile Phase Strategy:
-
Buffer: Use 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile.[1]
-
Why: The diamine must be kept fully protonated to prevent peak tailing.[1] The low pH suppresses the ionization of silanols on the column, which otherwise bind irreversibly to diamines.
-
-
Gradient: Shallow gradient (e.g., 20% to 40% B over 20 minutes). Isomers require "isocratic holds" to resolve fully.[1]
| Parameter | Recommendation |
| Column | Kinetex F5 or PFP (Phenomenex/Supelco) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Detection | UV @ 254 nm (Aromatic) & 210 nm (Amine) |
Module 4: Downstream Risks (Benzimidazole Synthesis)
Q: I used the mixture in a condensation reaction with an aldehyde, hoping to separate the products later. Now I have four spots on TLC.
A: This is a critical error. If you react the isomeric diamine mixture to form a benzimidazole, you generate tautomeric complexity .[1]
-
The 4-isomer diamine yields a 5-(pentafluoroethyl)benzimidazole.[1]
-
The 3-isomer diamine yields a 4-(pentafluoroethyl)benzimidazole.[1]
-
The Trap: Benzimidazoles possess an acidic proton on the nitrogen (
).[1] In solution, the 5- and 6- positions are tautomerically equivalent. However, the 4- and 7- positions are distinct . Separating these final heterocycles is exponentially more difficult than separating the starting diamines due to the loss of the basic handle (the diamine) utilized in the salt crystallization method.[1]
Corrective Action: Stop the synthesis. Return to the diamine stage and purify via the Module 2 salt protocol before proceeding.
References
-
Separation of Phenylenediamine Isomers
-
Acidity and pKa of Fluorinated Anilines
-
Title: Aqueous pKa values of fluorinated benzenesulfonamides and phenols (and analogues).[1][12]
-
Source:Journal of Physical Organic Chemistry, 2019, 32, e3940.[12]
- Relevance: Provides the thermodynamic basis for the reduced basicity of pentafluoroethyl-substituted amines, justifying the need for concentrated acid in salt form
-
-
Synthesis of Pentafluoroethyl Aromatics
-
Chromatographic Separation of Isomers
Sources
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- 3. m.youtube.com [m.youtube.com]
- 4. CN101462966A - Purification method for exquisite o-phenylenediamine - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 8. US4193938A - Extraction of phenylenediamine from aqueous alkaline solution - Google Patents [patents.google.com]
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- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 13. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
Technical Support Center: Mastering Exothermic Reactions of Fluorinated Diamines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the unique challenges of exothermic reactions involving fluorinated diamines. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting advice. The fluorination of diamines is a critical process in the synthesis of many active pharmaceutical ingredients (APIs) and advanced materials, yet the inherent reactivity and exothermic nature of these reactions demand meticulous control to ensure safety, selectivity, and scalability.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design safer and more efficient reaction protocols.
Section 1: Understanding and Quantifying the Exotherm
Before attempting to control an exothermic reaction, it is paramount to understand its thermal profile. This section addresses fundamental questions about characterizing the heat generated during the reaction.
FAQ 1: My reaction involving a fluorinated diamine is showing a significant exotherm. How can I accurately measure the heat of reaction?
Answer:
Accurately quantifying the heat of reaction is the first step toward safe and controlled experimentation. The primary tool for this is Reaction Calorimetry .[3][4] A reaction calorimeter measures the amount of energy released or absorbed by a chemical reaction, providing critical data on thermochemistry and kinetics.[3]
There are several types of calorimetry, but for your purposes, Heat Flow Calorimetry is often the most practical and sensitive method.[3] This technique measures the temperature difference across the reactor wall to determine the heat flow.[3]
Key Data Obtained from Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed.
-
Heat Flow Rate (q): The rate at which heat is generated, which helps in designing appropriate cooling systems.
-
Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach in the event of a cooling failure.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the generated heat were absorbed by the reaction mass.
Understanding these parameters is essential for assessing the risk of a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably due to the heat it generates.[5]
Section 2: Troubleshooting Common Issues in Temperature Control
This section provides practical solutions to common problems encountered during the exothermic reactions of fluorinated diamines.
Troubleshooting Guide: Uncontrolled Temperature Spikes
Issue: "I am observing sudden, sharp increases in temperature (temperature spikes) during the addition of my fluorinating agent to the fluorinated diamine solution, even with external cooling."
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Localized "Hot Spots" due to Poor Mixing | The fluorinating agent is reacting faster than it can be dispersed throughout the solution, creating localized areas of high temperature. This is common in viscous reaction mixtures.[6] | Improve Agitation: Increase the stirring speed or use a more efficient stirrer (e.g., overhead stirrer with a properly designed impeller). Ensure the vortex is not too deep, as this can reduce mixing efficiency at the bottom of the vessel. |
| Addition Rate of Reagent is Too Fast | The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system.[5] | Slow Down Reagent Addition: Use a syringe pump for precise and controlled addition of the fluorinating agent. Start with a very slow addition rate and monitor the temperature closely. |
| Inadequate Heat Transfer | The surface area-to-volume ratio of your reactor is too low, preventing efficient heat dissipation to the cooling bath. This becomes a significant issue during scale-up.[5][7] | Use a More Suitable Reactor: For highly exothermic reactions, consider using a jacketed reactor with a larger heat exchange surface. For laboratory-scale experiments, a round-bottom flask with a larger diameter-to-height ratio can improve heat transfer. |
| Solvent Incompatibility | Some fluorinating reagents can react exothermically or even explosively with certain solvents. For instance, Selectfluor can react rapidly with DMF, pyridine, and DMSO.[8] | Verify Solvent Compatibility: Always consult the safety data sheet (SDS) and relevant literature for your specific fluorinating agent to ensure it is compatible with your chosen solvent. Consider using more inert solvents like acetonitrile for certain fluorination reactions.[8][9] |
FAQ 2: I'm scaling up my reaction from 1g to 100g, and my previous cooling protocol is no longer effective. Why is this happening?
Answer:
This is a classic challenge in chemical process development. As you scale up a reaction, the surface area-to-volume ratio decreases . Heat is generated throughout the volume of the reaction mixture, but it can only be removed through the surface of the reactor.
-
Volume increases by the cube of the reactor's dimension (r³).
-
Surface area increases by the square of the dimension (r²).
This means that at a larger scale, the reaction generates heat much more rapidly than it can be dissipated, leading to a potential thermal runaway.[5]
Workflow for Safe Scale-Up of Exothermic Reactions
Caption: A phased approach to safely scaling up exothermic reactions.
Section 3: Advanced Control Strategies
For particularly challenging exothermic reactions of fluorinated diamines, more advanced techniques may be necessary.
FAQ 3: Are there alternative reactor technologies that offer better temperature control for highly exothermic fluorination reactions?
Answer:
Yes, continuous flow chemistry has emerged as a powerful technology for safely handling hazardous and highly exothermic reactions.[7][10] Instead of reacting all the material at once in a large batch reactor, reactants are continuously pumped through a small-diameter tube or a microreactor.
Advantages of Continuous Flow Reactors:
| Feature | Benefit for Exothermic Reactions |
| High Surface Area-to-Volume Ratio | Allows for extremely efficient heat transfer, rapidly dissipating the heat of reaction and preventing hot spots.[7] |
| Small Reaction Volume | The amount of material reacting at any given moment is very small, significantly reducing the risk associated with a potential runaway. |
| Precise Temperature Control | The reactor can be immersed in a precisely controlled heating/cooling bath, ensuring a consistent reaction temperature.[7] |
| Improved Safety | Hazardous reagents are generated and consumed in situ, minimizing the need to handle and store large quantities of dangerous materials.[11] |
In a study on the synthesis of 2-fluoroadenine, researchers found that a batch process was difficult to control upon scale-up, with temperatures spiking to 50-60°C even with a 0°C cooling bath.[12] Switching to a tubular flow reactor allowed for much better temperature control and more consistent results.[12]
Experimental Protocol: Example of a Continuous Flow Setup for a Fluorination Reaction
-
Reagent Preparation: Prepare a solution of the fluorinated diamine in a suitable solvent and a separate solution of the fluorinating agent.
-
System Setup:
-
Use two syringe pumps to deliver the reactant solutions.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a coiled reactor (e.g., PFA or stainless steel tubing) of a known volume.
-
Immerse the reactor coil in a temperature-controlled bath (e.g., an oil bath or a cryostat).
-
Place a back-pressure regulator after the reactor to maintain a single-phase flow.
-
-
Reaction Execution:
-
Set the desired temperature on the bath.
-
Start pumping the reagents at a calculated flow rate to achieve the desired residence time in the reactor.
-
Collect the product stream at the outlet.
-
-
Quenching: The product stream can be directed into a quenching solution (e.g., aqueous sodium bicarbonate) to neutralize any unreacted fluorinating agent.[10]
Caption: A basic continuous flow setup for an exothermic reaction.
Section 4: Safety Considerations
Working with fluorinating agents and highly exothermic reactions requires stringent safety protocols.
FAQ 4: What are the critical safety precautions I must take when performing exothermic reactions with fluorinated diamines?
Answer:
Safety must be the highest priority. Beyond standard laboratory safety practices, consider the following:
-
Personal Protective Equipment (PPE):
-
Always wear chemical splash goggles and a face shield.
-
Use gloves rated for the specific chemicals you are handling. For fluorine-containing compounds, materials like neoprene or nitrile may be suitable, but always check compatibility charts.
-
Wear a flame-resistant lab coat.
-
-
Engineering Controls:
-
All reactions must be performed in a certified chemical fume hood.
-
A blast shield should be placed in front of the reaction apparatus, especially during initial small-scale trials.[13]
-
Ensure a safety shower and eyewash station are readily accessible.
-
-
Emergency Preparedness:
-
Quenching Plan: Have a well-defined and tested quenching procedure ready before you start the reaction. For many fluorinating agents, a solution of sodium bicarbonate or sodium bisulfite can be used, but always verify the appropriate quenching agent for your specific reagents. The neutralization reaction itself can be highly exothermic.[10]
-
Calcium Gluconate: If working with hydrogen fluoride (HF) or reagents that can generate HF, have calcium gluconate gel readily available as a first aid measure for skin contact.[13]
-
Spill Kits: Ensure you have the appropriate spill kits for the chemicals in use.
-
-
Initial Reaction Scale:
By implementing these troubleshooting strategies and adhering to strict safety protocols, you can effectively and safely manage the challenges associated with the exothermic reactions of fluorinated diamines.
References
-
Gribble, M. W., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]
-
Zhang, P., et al. (2018). One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. Organic Process Research & Development. Available at: [Link]
-
Koppe, K., & Scherer, H. (2020). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. Available at: [Link]
-
Ahmad, U., et al. (2021). Effects of temperature dependent viscosity and thermal conductivity on natural convection flow along a curved surface in the presence of exothermic catalytic chemical reaction. PLOS ONE. Available at: [Link]
-
Wirth, T. (2021). Safer fluorination process developed using flow electrochemistry. Chemistry World. Available at: [Link]
- Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
-
Ahmad, U., et al. (2022). Theoretical Analysis of the Effects of Exothermic Catalytic Chemical Reaction on Transient Mixed Convection Flow along a Curved Shaped Surface. Mathematics. Available at: [Link]
-
Save My Exams. (2023). Endothermic & Exothermic Reactions (Cambridge (CIE) IGCSE Chemistry): Revision Note. Available at: [Link]
-
The Chemistry Blog. (2023). Exothermic Reactions Explained. Available at: [Link]
-
Antunes, R. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
Keenan, J. (n.d.). Thermal Runaway Incidents – Safety Procedures for Burns and Potential Smoke Inhalation. AIHA. Available at: [Link]
-
Wang, Q., et al. (2020). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. Chemistry of Materials. Available at: [Link]
-
Purdue University. (n.d.). Calorimetry. Available at: [Link]
-
Massachusetts Institute of Technology. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available at: [Link]
-
Nielsen, S. F., et al. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Polymers. Available at: [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heats of Reactions and Calorimetry. Available at: [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
-
Kappe, C. O., et al. (2005). REACTION CALORIMETRY IN MICROREACTORS: FAST REACTION SCREENING AND PROCESS DESIGN. Micro-TAS. Available at: [Link]
-
AM Technology. (2022). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Fluorination. ACS Green Chemistry Institute. Available at: [Link]
-
Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pan, Y. (2019). The Dark Side of Fluorine. PMC. Available at: [Link]
-
Meanwell, N. A. (2023). Future challenges and opportunities with fluorine in drugs? Future Drug Discovery. Available at: [Link]
-
Hartwig, J. F., & Shaughnessy, K. H. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
-
Lee, S., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers. Available at: [Link]
-
Zhang, C., et al. (2023). Fluorogenic Reactions in Chemical Biology: Seeing Chemistry in Cells. Chemical Reviews. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Effects of temperature dependent viscosity and thermal conductivity on natural convection flow along a curved surface in the presence of exothermic catalytic chemical reaction | PLOS One [journals.plos.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Solving crystallization issues with 4-(Pentafluoroethyl)benzene-1,2-diamine products
Troubleshooting Guide & FAQs
Introduction: The "Fluorine-Amine" Paradox
Welcome. If you are accessing this guide, you are likely struggling with the purification of 4-(Pentafluoroethyl)benzene-1,2-diamine . This molecule presents a classic chemical paradox that frustrates standard crystallization attempts:
-
The "Greasy" Tail: The pentafluoroethyl (
) group is highly lipophilic and electron-withdrawing.[1] It disrupts the standard stacking interactions that usually facilitate crystallization in aromatics, often leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. -
The "Sticky" Head: The ortho-diamine motif is highly polar and capable of hydrogen bonding, but it is also chemically unstable. It oxidizes rapidly in air to form dark, tarry phenazine-like impurities.
This guide moves beyond basic recipes. We provide the mechanistic logic required to force this molecule into a lattice.
Module 1: Solving "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: "I cooled my reaction mixture, but instead of crystals, a dark oil separated at the bottom. Scratching the flask doesn't help. How do I fix this?"
The Technical Reality
"Oiling out" occurs when the Metastable Zone Width (MSZW) is too narrow or when the solvent system pushes the compound into a liquid phase before it reaches the solidus line.[1][2] The
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Mechanism) |
| Solvent Choice | Avoid: Pure Methanol/Water or Ethanol/Water. Use: Toluene/Heptane or Dichloromethane/Hexane.[1] | Fluorinated tails resist water. A non-polar/polar aprotic mix aligns better with the |
| Temperature | Cycle: Heat to 50°C | "Temperature Cycling" (Ostwald Ripening) re-dissolves the amorphous oil and allows the thermodynamically stable crystal polymorph to nucleate.[1] |
| Seeding | Critical: Add seed crystals at the "Cloud Point" (approx 30-35°C).[1] | The energy barrier for nucleation is high due to fluorine disorder. Seeding bypasses this barrier.[1] |
Workflow: Breaking the Oil Phase
Figure 1: Decision tree for resolving liquid-liquid phase separation (oiling out) in fluorinated diamines.
Module 2: Preventing Oxidation (The "Black Tar" Issue)[1]
User Question: "My product was off-white when filtered, but turned purple/black within an hour of drying. Is it ruined?"
The Technical Reality
Ortho-phenylenediamines (OPDs) are notorious for auto-oxidation. The electron-donating amino groups make the ring susceptible to radical attack by oxygen, leading to the formation of quinoxalines (purple) or azo-polymers (black tar) [1]. The
The "Golden Standard" Protocol
You must introduce a sacrificial reducing agent during the workup.[1][2]
-
The Scavenger Wash:
-
Inert Atmosphere Drying:
-
Never oven-dry in air. Use a vacuum oven purged with Nitrogen (
).[1] -
Store the final product under Argon in the dark.
-
Module 3: The Salt "Cheat Code"
User Question: "I cannot get the free base to crystallize no matter what solvent I use. It remains a gum."
The Technical Reality
If the lipophilic nature of the pentafluoroethyl group dominates, the free base may have a melting point near room temperature, making crystallization physically impossible.[2] The solution is to increase the lattice energy by forming a salt.[1][2]
Salt Screening Guide
| Acid Type | Pros | Cons | Protocol |
| HCl (Hydrochloric) | High lattice energy; usually forms solids easily. | Can be hygroscopic (absorbs water), leading to deliquescence. | Bubble HCl gas into Et2O or add 4M HCl in Dioxane. |
| p-TsOH (Tosylate) | Recommended. Adds aromatic bulk to aid stacking; non-hygroscopic. | Lower atom economy (heavy counter-ion).[1] | Add 1 eq. p-Toluenesulfonic acid in Ethanol.[4] |
| H2SO4 (Sulfate) | Very stable, high melting point. | Low solubility; hard to recrystallize if impure. | Add dilute H2SO4 dropwise in Methanol. |
Experimental Workflow: Salt Formation
-
Dissolve 1.0 g of "oily" amine in 5 mL Ethyl Acetate .
-
Cool to 0°C.
-
Add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane) dropwise.
-
Observation: A white precipitate should form immediately.
-
Filtration: Filter under
to prevent oxidation of the wet cake.
Module 4: Synthesis Context (Broflanilide Intermediates)
User Question: "I am synthesizing this as a Broflanilide intermediate. Are there specific impurities I should look for?"
The Technical Reality
In the synthesis of Broflanilide-related intermediates (often involving the reduction of a nitro-precursor), two specific impurities are common [3, 4]:
-
Regioisomers: If the starting material was not pure, you may have the meta-diamine isomer. This will not crystallize with the ortho-diamine and will cause oiling out.
-
Detection: Check 1H-NMR. The ortho-diamine protons are usually distinct singlets/broad peaks that shift significantly with concentration.
-
-
Incomplete Reduction: Residual nitro-amine compounds (yellow/orange).
-
Removal: These are less basic than the diamine.[1] An acid-wash (dissolve diamine in dilute HCl, wash with DCM, then basify aqueous layer) will remove the non-basic nitro impurities.
-
Summary of Critical Parameters
| Parameter | Specification |
| Melting Point | Likely < 60°C (Free Base); > 150°C (HCl Salt). |
| Storage | -20°C, under Argon/Nitrogen. |
| Workup Additive | Sodium Hydrosulfite ( |
| Best Solvent | Toluene/Heptane (Free Base) or Ethanol/Et2O (Salt).[1] |
Visualizing the Oxidation Pathway
Figure 2: Mechanism of oxidative degradation and the restorative action of Sodium Hydrosulfite.
References
-
BenchChem Technical Support. (2025).[1][5] Technical Support Center: o-Phenylenediamine (OPD) Synthesis & Stability. Retrieved from [1]
-
Organic Syntheses. (1936).[1] o-Phenylenediamine Purification via Sodium Hydrosulfite.[4] Org.[1][4][6][7][8][9] Synth. 1936, 16,[2] 65. Retrieved from [1]
-
Mitsui Chemicals Agro, Inc. (2019). Discovery of Broflanilide, a novel insecticide. Journal of Pesticide Science.[1] Retrieved from
-
ChemicalBook. (2024).[1] Synthesis of the insecticide Broflanilide and Intermediates.[1][9][10] Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 3. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Vitamin - Wikipedia [en.wikipedia.org]
- 9. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A-Comparative-Guide-to-the-1H-and-19F-NMR-Interpretation-of-4-(Pentafluoroethyl)benzene-1,2-diamine
Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. It is estimated that over 20% of all pharmaceutical compounds contain fluorine.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity (logP), and improved binding affinity—make fluorinated compounds particularly attractive. 4-(Pentafluoroethyl)benzene-1,2-diamine is a key exemplar of a versatile fluorinated building block, serving as a precursor for a variety of heterocyclic structures used in pharmaceutical agents.
The precise and unambiguous structural characterization of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the definitive analytical technique for this purpose.[2][3][4] This guide provides an in-depth interpretation of the ¹H and ¹⁹F NMR spectra of this compound, compares its spectral features with a structural analog, and outlines a robust experimental protocol for data acquisition.
Molecular Structure and Predicted NMR Signatures
To understand the NMR spectra, we must first analyze the distinct chemical environments of the hydrogen and fluorine atoms within the this compound molecule.
Figure 2. A generalized workflow for the acquisition and processing of NMR data for fluorinated compounds.
Conclusion
The structural elucidation of this compound is straightforwardly and robustly achieved through the combined application of ¹H and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring and identifies the amine protons. The ¹⁹F NMR spectrum provides an unmistakable signature of the pentafluoroethyl group—a triplet for the -CF₃ and a quartet for the -CF₂—which is invaluable for confirming the identity and purity of the compound. This analytical approach is indispensable for researchers and professionals in drug development, ensuring the integrity of key fluorinated intermediates that are vital to the synthesis of next-generation pharmaceuticals.
References
-
Malik, S., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
-
PubMed. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. [Link]
-
Su, Y., et al. (2019). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. Analytical Chemistry, 91(9), 5787-5795. [Link]
-
ResearchGate. (2017). (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Wodarka, D., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 85(11), 7431-7439. [Link]
-
Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. [Link]
-
The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Cal Poly Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]
-
University of California, Santa Cruz. (n.d.). Fluorine NMR. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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- 4. researchgate.net [researchgate.net]
Biological activity comparison of pentafluoroethyl-substituted drugs
<_ A Guide to the Biological Activity of Pentafluoroethyl-Substituted Drugs: A Comparative Analysis
Introduction
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered physicochemical properties.[3][4][][6][7] Among the various fluorinated motifs, the pentafluoroethyl (–C2F5) and the related pentafluorosulfanyl (–SF5) groups have garnered significant interest.[8][9] These "super-trifluoromethyl" bioisosteres offer distinct electronic and steric profiles compared to the more common trifluoromethyl (–CF3) group, leading to profound effects on a molecule's biological activity.[9][10]
This guide provides a comparative analysis of the biological activity of pentafluoroethyl-substituted drugs against their non-fluorinated or other halogenated analogs. We will delve into the mechanistic underpinnings of how this substitution influences pharmacodynamics and pharmacokinetics, supported by experimental data and detailed protocols for key assays.
The Physicochemical Impact of the Pentafluoroethyl Group
The pentafluoroethyl group exerts its influence on biological activity through a combination of steric and electronic effects. It is significantly more lipophilic and sterically demanding than a methyl or ethyl group, and even more so than a trifluoromethyl group.[10][11] This increased lipophilicity can enhance membrane permeability and passage through the blood-brain barrier.[6]
Electronically, the pentafluoroethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functional groups.[] This modulation of acidity or basicity can have a critical impact on drug-receptor interactions and the overall pharmacokinetic profile of a compound.[12]
Comparative Biological Activity: Case Studies
To illustrate the impact of pentafluoroethyl substitution, we will examine specific examples of drug analogs.
Case Study 1: Anti-inflammatory Agents - Flufenamic Acid Analogs
Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group.[10] Studies on pentafluorosulfanyl (a close bioisostere of pentafluoroethyl) analogs of flufenamic acid have revealed significant effects on their biological activity.
| Compound | Analog | Target | IC50 (nM) | Selectivity (AKR1C3/AKR1C2) |
| 1a | Flufenamic Acid (CF3) | AKR1C3 | - | - |
| 2a | SF5-analog | AKR1C3 | 57 | 4.7 |
| 2c | Positional SF5-isomer | AKR1C3 | - | 571 |
| 2d | Positional SF5-isomer | AKR1C3 | 36 | - |
Data synthesized from a study on flufenamic acid analogs.[10]
The pentafluorosulfanyl-substituted analogs demonstrated potent inhibition of aldo-keto reductase 1C3 (AKR1C3), a target implicated in castration-resistant prostate cancer.[10] Notably, the positional isomerism of the SF5 group dramatically influenced both potency and selectivity, with compound 2c showing a remarkable 571-fold selectivity for AKR1C3 over the related AKR1C2 enzyme.[10] This highlights the nuanced structure-activity relationships that can be exploited with these unique functional groups.
Case Study 2: Antimalarial Agents - Mefloquine Analogs
Mefloquine, an antimalarial drug, features two trifluoromethyl groups.[11] The synthesis and evaluation of pentafluorosulfanyl analogs of mefloquine have shown improved activity and selectivity against malaria parasites.[11][13]
| Compound | Analog | in vitro Activity (IC50, nM) vs. D6 strain | in vitro Activity (IC50, nM) vs. W2 strain |
| Mefloquine | CF3-containing | 10.8 ± 1.5 | 4.9 ± 0.7 |
| Analog 2 | SF5-substituted | 8.9 ± 1.1 | 3.5 ± 0.4 |
| Analog 3 | SF5-substituted | 12.1 ± 1.8 | 5.2 ± 0.8 |
Data adapted from a study on mefloquine analogs.[11]
The SF5-substituted analog 2 demonstrated equivalent or slightly improved potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum compared to mefloquine.[11] This suggests that the pentafluorosulfanyl group can be a viable replacement for the trifluoromethyl group in this scaffold, potentially offering advantages in terms of metabolic stability or other pharmacokinetic parameters.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key experiments used to characterize the biological activity of these compounds.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., AKR1C3)
This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a compound against a purified enzyme.
Materials:
-
Purified recombinant human AKR1C3 enzyme
-
Substrate (e.g., 9,10-phenanthrenequinone)
-
Cofactor (NADPH)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and control inhibitor (e.g., flufenamic acid)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.
-
Initiate the reaction by adding the AKR1C3 enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based G Protein-Coupled Receptor (GPCR) Signaling Assay
This protocol describes a method for assessing the functional activity of compounds at a GPCR, a major class of drug targets.[14][15]
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist and antagonist control compounds
-
A second messenger detection kit (e.g., cAMP or calcium flux assay kit).[16]
-
96- or 384-well cell culture plates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Seed the HEK293 cells into the appropriate cell culture plates and allow them to adhere overnight.
-
Replace the culture medium with the assay buffer and incubate the cells with the test compounds or controls for a specified period.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Following incubation, lyse the cells (if required by the kit) and proceed with the second messenger detection protocol according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Normalize the data to the response of the vehicle control and a maximal agonist concentration.
-
Plot the response versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 3: Plasma Protein Binding Assay by Equilibrium Dialysis
Understanding the extent of plasma protein binding is crucial for predicting the in vivo behavior of a drug.[17][18] Equilibrium dialysis is considered a gold standard method for this determination.[17]
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
Incubator with shaking capabilities (37°C)
-
LC-MS/MS system for quantification
Procedure:
-
Spike the human plasma with the test compound to a known concentration (typically 1-5 µM).[18]
-
Assemble the dialysis cells, with the spiked plasma on one side of the membrane and PBS on the other.
-
Incubate the dialysis cells at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).[17]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.[18]
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the described protocols.
Caption: Workflow for an in vitro enzyme inhibition assay.
Caption: Workflow for a cell-based GPCR signaling assay.
Conclusion
The incorporation of pentafluoroethyl and related groups represents a powerful strategy in modern drug design. As demonstrated, this substitution can lead to significant improvements in biological activity, including enhanced potency and selectivity. The provided case studies and experimental protocols offer a framework for researchers to explore the potential of these unique fluorinated motifs in their own drug discovery programs. A thorough understanding of the structure-activity relationships and the application of robust in vitro assays are essential for successfully harnessing the benefits of pentafluoroethyl substitution.
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A Comparative Guide to the Metabolic Stability of Fluorinated Benzene-1,2-diamine Analogues
For drug development professionals, achieving optimal metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. Poor stability, often due to rapid metabolism by hepatic enzymes, can lead to low bioavailability and a short duration of action, ultimately compromising therapeutic efficacy. A widely adopted and highly effective strategy in medicinal chemistry to mitigate these issues is the selective incorporation of fluorine atoms into a drug candidate's structure.[1][2]
This guide provides an in-depth comparison of the metabolic stability of a parent benzene-1,2-diamine scaffold against its fluorinated analogues. We will explore the mechanistic rationale behind using fluorination to enhance stability, provide a detailed, self-validating experimental protocol for assessment using liver microsomes, and present comparative data to illustrate the profound impact of this strategy.
The Rationale: Why Fluorination Enhances Metabolic Stability
The metabolic fate of many xenobiotics is determined by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[3][4] These enzymes catalyze Phase I metabolic reactions, primarily oxidative attacks on the drug molecule.[5] For aromatic compounds like benzene-1,2-diamine, a primary metabolic pathway is aromatic hydroxylation, where a hydrogen atom on the benzene ring is replaced with a hydroxyl group.[6][7] This initial oxidation creates a more polar molecule that can be more readily eliminated or undergo further Phase II conjugation reactions.[8]
The strategic replacement of a hydrogen atom with fluorine at a metabolically vulnerable position can effectively "shield" the molecule from CYP-mediated oxidation.[9] This is due to two key factors:
-
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1]
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the aromatic ring. This can deactivate the ring towards electrophilic attack by the CYP enzyme's reactive oxygen species, which is a key step in the hydroxylation mechanism.[10][11]
By blocking these "metabolic soft spots," fluorination can dramatically decrease the rate of metabolism, thereby increasing the compound's half-life and systemic exposure.[9][12]
Experimental Assessment: The Liver Microsomal Stability Assay
To quantify and compare the metabolic stability of our compounds, we employ the in vitro liver microsomal stability assay. This is a robust and widely accepted industry-standard method for predicting in vivo hepatic clearance.[13][14] The assay utilizes liver microsomes, which are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. These fractions are rich in Phase I drug-metabolizing enzymes, particularly the CYP family, making them an excellent model for this purpose.[15]
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed to be self-validating through the inclusion of appropriate controls.
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions of the parent compound (CPD-0) and its fluorinated analogues (CPD-1, CPD-2, CPD-3) in 100% DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (KPO4) and adjust the pH to 7.4.[16]
- Cofactor Solution: Prepare a fresh solution of NADPH (Nicotinamide adenine dinucleotide phosphate) in the 100 mM KPO4 buffer.
- Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[13] Thaw on ice immediately before use. Dilute to a working concentration of 0.5 mg/mL protein in KPO4 buffer.[16]
- Termination Solution: Prepare cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps to correct for variations in sample processing and instrument response.
2. Incubation Procedure:
- In a 96-well plate, add the test compound to the microsomal solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid enzyme inhibition.[13]
- Controls:
- Negative Control (-NADPH): For each compound, run a parallel incubation at the final time point without adding NADPH. This confirms that compound loss is due to enzymatic metabolism and not non-specific degradation or binding.
- Positive Control: Include a compound with known metabolic lability (e.g., Midazolam or Dextromethorphan) to verify the metabolic competency of the microsomal batch.[16]
- Pre-warm the plate at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH solution to achieve a final concentration of 1 mM.[13]
- Incubate at 37°C with shaking.
- At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold ACN/IS termination solution. This immediately stops the enzymatic reaction and precipitates the proteins.
3. Sample Analysis:
- Centrifuge the terminated samples to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18] This technique provides the high sensitivity and specificity required to accurately quantify the remaining parent compound in a complex biological matrix.[19][20]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Comparative Analysis: Benzene-1,2-diamine Analogues
We evaluated the metabolic stability of the parent Benzene-1,2-diamine (CPD-0) and three fluorinated analogues: 4-fluoro-benzene-1,2-diamine (CPD-1), 3-fluoro-benzene-1,2-diamine (CPD-2), and 4,5-difluoro-benzene-1,2-diamine (CPD-3).
Predicted Metabolic Pathway of Parent Compound
The primary sites of metabolism for benzene-1,2-diamine are predicted to be positions 4 and 5 of the aromatic ring, which are subject to CYP450-mediated hydroxylation.
Caption: CYP450-mediated metabolism of Benzene-1,2-diamine and blocking effect of fluorination.
Experimental Data Summary
| Compound ID | Structure | % Remaining at 45 min | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg) | Classification |
| CPD-0 | Benzene-1,2-diamine | 12% | 14 | 99.0 | High Clearance |
| CPD-1 | 4-Fluoro-benzene-1,2-diamine | 78% | 125 | 11.1 | Low Clearance |
| CPD-2 | 3-Fluoro-benzene-1,2-diamine | 25% | 23 | 60.3 | Medium-High Clearance |
| CPD-3 | 4,5-Difluoro-benzene-1,2-diamine | 91% | > 200 | < 6.9 | Very Low Clearance |
Interpretation of Results
The experimental data clearly demonstrates the powerful effect of strategic fluorination on metabolic stability.
-
CPD-0 (Parent): The non-fluorinated parent compound is rapidly metabolized, with only 12% remaining after 45 minutes. This corresponds to a short half-life and a high intrinsic clearance value, suggesting it would be quickly cleared by the liver in vivo.
-
CPD-1 (4-Fluoro): Placing a single fluorine atom at the 4-position, a primary site of metabolism, results in a dramatic improvement in stability.[21] The half-life increases nearly nine-fold, and the intrinsic clearance drops into the "low clearance" category. This strongly supports the hypothesis that the 4-position is a metabolic soft spot and that fluorine effectively shields it from CYP450-mediated attack.
-
CPD-2 (3-Fluoro): In contrast, fluorination at the 3-position provides only a modest improvement in stability. The clearance is still in the medium-to-high range. This indicates that the 3-position is a less significant site of metabolism compared to the 4-position. While metabolism at the 3-position is blocked, the more vulnerable 4- and 5-positions remain open to oxidation.
-
CPD-3 (4,5-Difluoro): By blocking both primary metabolic sites with fluorine atoms, CPD-3 shows exceptional metabolic stability. With over 90% of the compound remaining after 45 minutes, its half-life is significantly extended, and it is classified as having very low clearance. This "dual-blocking" strategy is highly effective when a molecule has more than one key site of metabolic vulnerability.
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for enhancing drug-like properties.[22] As demonstrated in this guide, fluorination of the benzene-1,2-diamine scaffold can profoundly increase metabolic stability by blocking sites of CYP450-mediated oxidation. The in vitro liver microsomal stability assay is an indispensable tool for quantitatively evaluating these effects and guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
The comparative data underscores the importance of where the fluorine is placed. Fluorinating a primary metabolic "soft spot" (as in CPD-1 and CPD-3) yields a significant stability advantage, whereas blocking a minor metabolic route (as in CPD-2) has a much less pronounced effect. These field-proven insights enable researchers to make rational, data-driven decisions in the design of more robust and efficacious drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
